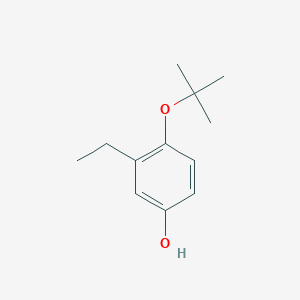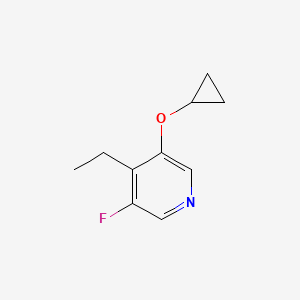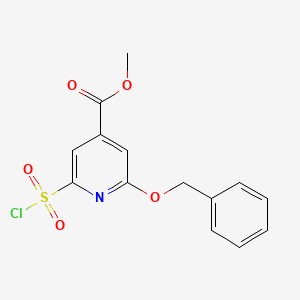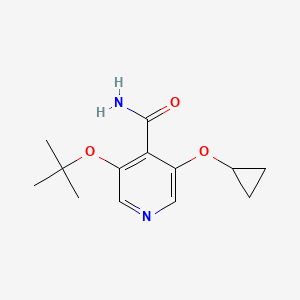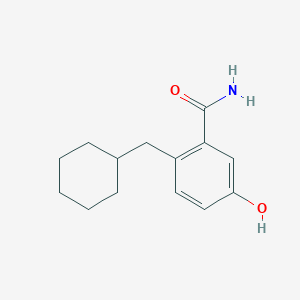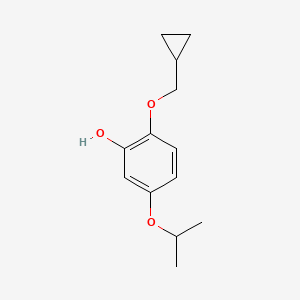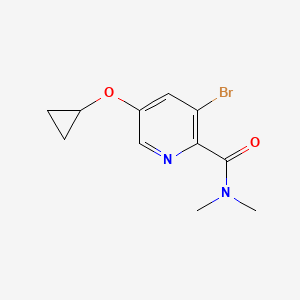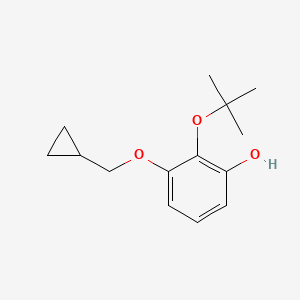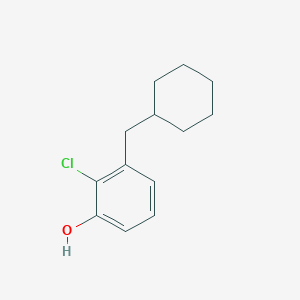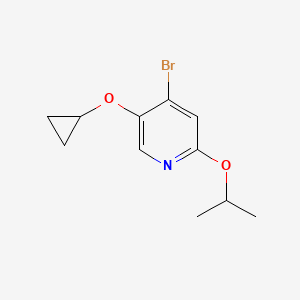
4-Chloro-6-iodopyridine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-6-iodopyridine-2-carboxylic acid is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of chlorine and iodine substituents at the 4 and 6 positions, respectively, on the pyridine ring, along with a carboxylic acid group at the 2 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-iodopyridine-2-carboxylic acid typically involves halogenation reactions. One common method is the iodination of 4-chloro-2-pyridinecarboxylic acid using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent under controlled temperature conditions to ensure selective iodination at the 6 position.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available pyridine derivatives. The process includes halogenation, purification, and crystallization steps to obtain the desired product with high purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chloro-6-iodopyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products: The major products formed from these reactions include various substituted pyridine derivatives, alcohols, and coupled aromatic compounds.
Wissenschaftliche Forschungsanwendungen
4-Chloro-6-iodopyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It serves as a precursor for the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs targeting specific diseases.
Industry: It is utilized in the production of agrochemicals, dyes, and advanced materials.
Wirkmechanismus
The mechanism of action of 4-Chloro-6-iodopyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the carboxylic acid group allows it to participate in various biochemical reactions. It can act as an electrophile or nucleophile, depending on the reaction conditions, and can form stable complexes with metal ions, influencing catalytic processes.
Vergleich Mit ähnlichen Verbindungen
- 4-Chloro-2-pyridinecarboxylic acid
- 6-Iodo-2-pyridinecarboxylic acid
- 4-Iodo-2-pyridinecarboxylic acid
Uniqueness: 4-Chloro-6-iodopyridine-2-carboxylic acid is unique due to the simultaneous presence of both chlorine and iodine atoms on the pyridine ring. This dual halogenation imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound for specialized applications in synthetic chemistry and material science.
Eigenschaften
Molekularformel |
C6H3ClINO2 |
|---|---|
Molekulargewicht |
283.45 g/mol |
IUPAC-Name |
4-chloro-6-iodopyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H3ClINO2/c7-3-1-4(6(10)11)9-5(8)2-3/h1-2H,(H,10,11) |
InChI-Schlüssel |
FHRVPFRUYRDYSX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(N=C1C(=O)O)I)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


